molecular formula C20H30N2O4 B14752979 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester CAS No. 177276-45-8

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester

Cat. No.: B14752979
CAS No.: 177276-45-8
M. Wt: 362.5 g/mol
InChI Key: BHFWBYQQGSYPFE-UHFFFAOYSA-N
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Description

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the reaction of N-Boc-glycine with appropriate reagents to form the desired ester . The reaction conditions often require the use of solvents like dichloromethane and bases such as N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

177276-45-8

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-[(3-oxo-3-phenylmethoxypropyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-13-10-17(11-14-22)21-12-9-18(23)25-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3

InChI Key

BHFWBYQQGSYPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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